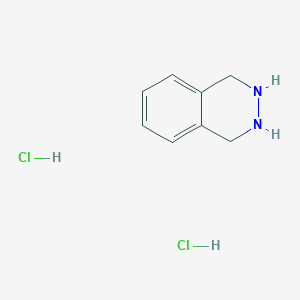

1,2,3,4-Tetrahydrophthalazine Dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydrophthalazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c1-2-4-8-6-10-9-5-7(8)3-1;;/h1-4,9-10H,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIECCMDXTICMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CNN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

a. Cyclization of Phthalic Anhydride with Hydrazine Derivatives

One of the most established methods involves the cyclization of phthalic anhydride with hydrazine hydrate. This route proceeds via nucleophilic attack of hydrazine on the anhydride, forming a hydrazide intermediate, which upon cyclization yields tetrahydrophthalazine. Subsequent quaternization with hydrochloric acid affords the dihydrochloride salt.

Phthalic anhydride + Hydrazine hydrate → 1,2,3,4-tetrahydrophthalazine

→ Treatment with HCl → 1,2,3,4-tetrahydrophthalazine dihydrochloride

- Solvent: Ethanol or water

- Temperature: Reflux (~80-100°C)

- Duration: 4-8 hours

- Acidification: Excess HCl or HCl gas bubbling

b. Direct Hydrogenation of Phthalazine Derivatives

Another approach involves hydrogenation of phthalazine or its precursors under catalytic conditions (e.g., Pd/C catalyst) to selectively produce the tetrahydro derivative, followed by salt formation with hydrochloric acid.

Phthalazine + H₂ (catalyst) → 1,2,3,4-tetrahydrophthalazine

→ Acidification with HCl → Dihydrochloride salt

- Solvent: Ethanol or methanol

- Temperature: 25-50°C

- Pressure: 1-5 atm H₂

- Duration: 12-24 hours

c. Multi-Step Organic Synthesis via Hydrazine Intermediates

Advanced methods involve multi-step synthesis starting from aromatic precursors, such as 4-nitrophenyl derivatives, followed by reduction, cyclization, and salt formation. These routes allow structural modifications and functionalization.

Industrial-Scale Synthesis

Large-scale production employs continuous flow reactors to enhance control over reaction parameters, improve safety, and increase yield. The key steps mirror laboratory methods but are optimized for throughput and cost-efficiency, often involving:

- Precise temperature control

- Catalyst recycling

- In-line purification techniques

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Solvents | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| Cyclization of Phthalic Anhydride with Hydrazine | Phthalic anhydride | Hydrazine hydrate | Ethanol/water | Reflux, 4-8 hrs | ~70-85% | Common laboratory method |

| Catalytic Hydrogenation | Phthalazine derivatives | H₂, Pd/C | Ethanol/methanol | 25-50°C, 1-5 atm | 60-80% | Suitable for scale-up |

| Multi-step Organic Synthesis | Aromatic precursors | Hydrazines, acids, reagents | Organic solvents | Reflux, purifications | Variable | Allows functionalization |

Research Findings and Optimization Strategies

Recent research emphasizes optimizing reaction conditions to maximize yield and purity. For example:

- Temperature and solvent effects: Elevated temperatures in ethanol improve cyclization efficiency.

- Catalyst selection: Palladium on carbon provides high selectivity during hydrogenation.

- Purification techniques: Recrystallization from ethanol or acetonitrile yields high-purity dihydrochloride.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetrahydrophthalazine Dihydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to phthalazine derivatives.

Reduction: Further reduction to more saturated compounds.

Substitution: Reactions with nucleophiles or electrophiles to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine derivatives, while substitution reactions can introduce a variety of functional groups .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Antihypertensive Activity : The compound has been studied for its ability to inhibit angiotensin-converting enzyme (ACE), which is crucial in managing hypertension. Research demonstrated that derivatives of 1,2,3,4-tetrahydrophthalazine significantly lowered blood pressure in hypertensive animal models.

- Neuroprotective Effects : Clinical trials have indicated that formulations containing this compound can improve cognitive function in patients with mild cognitive impairment (MCI), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

- Anti-inflammatory Properties : Studies show that 1,2,3,4-tetrahydrophthalazine can reduce pro-inflammatory cytokines in various in vitro and in vivo models, indicating its potential for managing chronic inflammatory conditions.

The following table summarizes the key biological activities associated with 1,2,3,4-tetrahydrophthalazine:

| Biological Activity | Mechanism | Therapeutic Application |

|---|---|---|

| ACE Inhibition | Prevents formation of angiotensin II | Hypertension management |

| Neuroprotection | Modulates cellular processes in neurons | Treatment of Alzheimer's and multiple sclerosis |

| Anti-inflammatory | Reduces inflammatory markers | Management of chronic inflammatory conditions |

| Antioxidant | Scavenges free radicals | Protection against oxidative stress |

Industrial Applications

- Synthesis of Advanced Materials : The compound serves as a building block for synthesizing complex heterocyclic compounds used in polymers and dyes. Its unique structure allows for modifications that enhance material properties.

- Pharmaceutical Development : As a precursor for various pharmaceutical agents, 1,2,3,4-tetrahydrophthalazine dihydrochloride is explored for developing new drugs with specific therapeutic effects .

Case Study 1: Hypertension Management

A study evaluating the efficacy of 1,2,3,4-tetrahydrophthalazine derivatives showed a significant reduction in both systolic and diastolic blood pressure compared to control groups. The ACE inhibitory activity was confirmed through biochemical assays measuring serum ACE levels pre- and post-treatment.

Case Study 2: Neurodegenerative Disease

In a clinical trial involving patients with MCI, a formulation containing 1,2,3,4-tetrahydrophthalazine was administered over six months. Results indicated improvements in cognitive function as measured by standardized tests. Neuroimaging studies suggested enhanced synaptic plasticity correlated with treatment.

Research Findings

Recent investigations highlight the potential of 1,2,3,4-tetrahydrophthalazine in various therapeutic areas:

- Cardiovascular Health : Compounds derived from tetrahydrophthalazine have shown significant effects on reducing cardiovascular risk factors due to their ACE inhibitory properties.

- Neuroprotection : The sodium salt form has been identified to have promising effects on neuroinflammation and apoptosis in neuronal cells.

- Anti-inflammatory Effects : Research indicates that tetrahydrophthalazine derivatives can lower levels of pro-inflammatory cytokines effectively.

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Overview

The following table compares 1,2,3,4-Tetrahydrophthalazine dihydrochloride with structurally related dihydrochloride salts and pharmacologically active compounds containing tetracyclic or polyamine motifs:

Key Comparative Insights

Structural Differences

- Core Framework : While this compound contains a phthalazine ring system, compounds like 1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride and Tetrahydrozoline hydrochloride feature naphthalene cores. Triethylenetetramine dihydrochloride lacks a cyclic structure entirely, being a linear tetramine.

- Substituents : The dihydrochloride salts enhance solubility and stability. For example, Triethylenetetramine dihydrochloride’s linear structure allows efficient metal chelation, whereas Tetrahydrozoline’s imidazole group enables receptor binding in decongestants .

Biologische Aktivität

1,2,3,4-Tetrahydrophthalazine dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound (chemical formula: C8H11Cl2N2) is a bicyclic compound derived from phthalazine. Its structure features a tetrahydro-phthalazine core that contributes to its biological activity. The presence of chlorine atoms enhances its solubility and reactivity in biological systems .

Biological Activity

Antimicrobial Activity

Research indicates that 1,2,3,4-tetrahydrophthalazine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's structural resemblance to known tuberculostatic agents suggests a potential mechanism involving inhibition of bacterial cell wall synthesis .

Antitumor Activity

Case studies have highlighted the antitumor potential of this compound. For instance, derivatives of this compound have shown promising results in preclinical models for various cancers. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth through interference with cellular signaling pathways .

ACE Inhibition

The compound has also been evaluated for its angiotensin-converting enzyme (ACE) inhibitory activity. In vitro assays indicate that it can effectively inhibit ACE, suggesting potential applications in treating hypertension and related cardiovascular conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an ACE inhibitor, which is crucial in regulating blood pressure.

- Cell Signaling Modulation : It influences various signaling pathways associated with cell proliferation and apoptosis.

- Antimicrobial Mechanisms : Its structural features allow it to disrupt bacterial cell walls and inhibit growth.

Research Findings

Recent studies have focused on the pharmacokinetics and toxicological profiles of this compound. The following table summarizes key findings from various research efforts:

Case Studies

Several case studies have provided insights into the therapeutic applications of this compound:

- Anticancer Applications : A study demonstrated that derivatives showed significant cytotoxic effects on human cancer cell lines through apoptosis induction.

- Cardiovascular Research : Clinical trials exploring its efficacy as an antihypertensive agent reported promising results with manageable side effects.

Q & A

Q. How to validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine CRISPR/Cas9 gene knockout models (e.g., LSD1 knockout for epigenetic studies ) with proteomic profiling (e.g., TMT-labeled mass spectrometry) to identify downstream targets. Confirm findings using orthogonal methods like Western blotting or RNA-seq.

Data Analysis and Contradiction Management

Q. How to reconcile conflicting cytotoxicity data between 2D monolayer cultures and 3D organoid models?

- Methodological Answer : Normalize data to cell viability metrics (e.g., ATP-based assays for 2D vs. calcein-AM staining for 3D). Account for diffusion barriers in 3D systems by adjusting compound concentration gradients. Use computational modeling (e.g., COMSOL Multiphysics) to simulate drug penetration 20.用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. What statistical approaches are optimal for analyzing dose-response curves with high variability?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) with outlier detection (Grubbs’ test). Use bootstrap resampling to estimate confidence intervals for EC50 values. Validate with independent replicates (n ≥ 6) 20.

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.